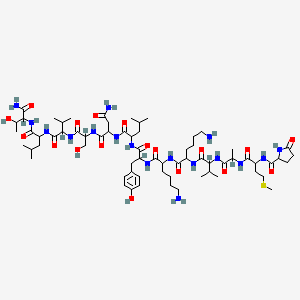
5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide is a useful research compound. Its molecular formula is C67H113N17O18S and its molecular weight is 1476.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
This compound is a complex peptide composed of various amino acids. Peptides like this one can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The specific activity of this compound may depend on its structure and the arrangement of its amino acids.
Antimicrobial Activity
Peptides often demonstrate antimicrobial properties due to their ability to disrupt microbial membranes. For example, certain cationic peptides can interact with the negatively charged components of bacterial membranes, leading to cell lysis.
Anti-inflammatory Effects
Peptides can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines or promote the release of anti-inflammatory mediators. Research has shown that specific peptide sequences can reduce inflammation in models of arthritis and other inflammatory conditions.
Immunomodulation
Some peptides act as immunomodulators, enhancing or suppressing immune responses. This activity is particularly relevant in therapeutic applications for autoimmune diseases or in vaccine development.
Neuroprotective Properties
Certain peptides have been studied for their potential neuroprotective effects, which may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. These peptides can promote neuronal survival and reduce apoptosis.
Case Studies
- Antimicrobial Peptides : A study on a similar peptide structure showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of hydrophobic and cationic residues enhances this effect.
- Inflammation Model : In a murine model of inflammation, a peptide with a similar sequence demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotection : A peptide derived from a similar sequence was tested in vitro for neuroprotective effects against oxidative stress and showed promising results in preserving neuronal viability.
Data Table: Biological Activities of Related Peptides
| Peptide Sequence | Activity Type | Model/Source | Findings |
|---|---|---|---|
| Example Peptide 1 | Antimicrobial | Bacterial cultures | Inhibition of bacterial growth |
| Example Peptide 2 | Anti-inflammatory | Murine model | Reduced cytokine levels |
| Example Peptide 3 | Neuroprotective | Neuronal cultures | Increased neuronal survival under stress |
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H113N17O18S/c1-33(2)28-45(61(96)79-48(31-50(70)88)63(98)81-49(32-85)65(100)83-53(36(7)8)67(102)80-46(29-34(3)4)64(99)84-54(38(10)86)55(71)90)77-62(97)47(30-39-18-20-40(87)21-19-39)78-59(94)41(16-12-14-25-68)74-58(93)42(17-13-15-26-69)76-66(101)52(35(5)6)82-56(91)37(9)72-57(92)44(24-27-103-11)75-60(95)43-22-23-51(89)73-43/h18-21,33-38,41-49,52-54,85-87H,12-17,22-32,68-69H2,1-11H3,(H2,70,88)(H2,71,90)(H,72,92)(H,73,89)(H,74,93)(H,75,95)(H,76,101)(H,77,97)(H,78,94)(H,79,96)(H,80,102)(H,81,98)(H,82,91)(H,83,100)(H,84,99) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQRVCDJIDPDFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H113N17O18S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585289 |
Source


|
| Record name | 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1476.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-47-9 |
Source


|
| Record name | 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













